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molecular formula C17H19NO2 B3023575 4-(5-Pentylpyridin-2-yl)benzoic acid CAS No. 111647-49-5

4-(5-Pentylpyridin-2-yl)benzoic acid

Cat. No. B3023575
M. Wt: 269.34 g/mol
InChI Key: LLDGJJJHJCIBCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04898455

Procedure details

A mixture of 3.026 g of 2-(cyanophenyl)-5-pentylpyridine, 125 ml of diethylene glycol and 13.8 g of potassium hydroxide was heated to 175° C. for 1.5 hours while stirring and gassing with nitrogen. The reaction mixture was then left to cool, adjusted to pH 8 with semi-concentrated hydrochloric acid and extracted with methylene chloride. The organic phase was washed with water, dried over sodium sulphate, filtered and concentrated. The crude p-(5-pentyl-2-pyridyl)benzoic acid obtained was recrystallized from acetone/hexane.
Name
2-(cyanophenyl)-5-pentylpyridine
Quantity
3.026 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])=[CH:11][N:10]=1)#N.[OH-:20].[K+].Cl.[CH2:23]([OH:29])COCCO>>[CH2:15]([C:12]1[CH:13]=[CH:14][C:9]([C:4]2[CH:3]=[CH:8][C:7]([C:23]([OH:29])=[O:20])=[CH:6][CH:5]=2)=[N:10][CH:11]=1)[CH2:16][CH2:17][CH2:18][CH3:19] |f:1.2|

Inputs

Step One
Name
2-(cyanophenyl)-5-pentylpyridine
Quantity
3.026 g
Type
reactant
Smiles
C(#N)C1=C(C=CC=C1)C1=NC=C(C=C1)CCCCC
Name
Quantity
13.8 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
125 mL
Type
reactant
Smiles
C(COCCO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
175 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction mixture was then left
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)C=1C=CC(=NC1)C1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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